molecular formula C23H25BrO2Si B8673247 (4-Bromo-2-methoxy-phenoxy)-tert-butyl-diphenyl-silane CAS No. 431879-38-8

(4-Bromo-2-methoxy-phenoxy)-tert-butyl-diphenyl-silane

Cat. No. B8673247
Key on ui cas rn: 431879-38-8
M. Wt: 441.4 g/mol
InChI Key: TUTDWHJFVBJUJV-UHFFFAOYSA-N
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Patent
US07166746B2

Procedure details

At −78° C., 140 ml n-BuLi (1.6 M in hexane, 223.8 mmol) in 600 ml THF are added to a solution of 89.92 g (203.4 mmol) (4-bromo-2-methoxy-phenoxy)-tert-butyl-diphenyl-silane over a period of 30 minutes. After further 30 minutes at −78° C., 140.9 ml (610.4 mmol) triisopropylborate are added over a period of 30 minutes. The mixture is allowed to warm up to room temperature and is then hydrolysed at 0° C. with a 10% HCl solution within 30 minutes. After separation of the water phase, the organic phase is dried over MgSO4, condensed and the residue is crystallized-from ethyl acetate and a mixture of ethyl acetate/heptane, yielding. 4-(tert-butyl-diphenyl-silanyloxy)-3-methoxy-phenyl-boronic acid is isolated as a light yellow solid (m.p. 193–196° C.).
Quantity
140 mL
Type
reactant
Reaction Step One
Quantity
89.92 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
140.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Li]CCCC.Br[C:7]1[CH:30]=[CH:29][C:10]([O:11][Si:12]([C:25]([CH3:28])([CH3:27])[CH3:26])([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[C:9]([O:31][CH3:32])[CH:8]=1.C([O:36][B:37](OC(C)C)[O:38]C(C)C)(C)C.Cl>C1COCC1>[C:25]([Si:12]([C:19]1[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=1)([C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1)[O:11][C:10]1[CH:29]=[CH:30][C:7]([B:37]([OH:38])[OH:36])=[CH:8][C:9]=1[O:31][CH3:32])([CH3:27])([CH3:28])[CH3:26]

Inputs

Step One
Name
Quantity
140 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
89.92 g
Type
reactant
Smiles
BrC1=CC(=C(O[Si](C2=CC=CC=C2)(C2=CC=CC=C2)C(C)(C)C)C=C1)OC
Name
Quantity
600 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
140.9 mL
Type
reactant
Smiles
C(C)(C)OB(OC(C)C)OC(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After separation of the water phase
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is dried over MgSO4, condensed
ADDITION
Type
ADDITION
Details
a mixture of ethyl acetate/heptane
CUSTOM
Type
CUSTOM
Details
yielding

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)(C)[Si](OC1=C(C=C(C=C1)B(O)O)OC)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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